molecular formula C22H32O4 B1247185 (4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic Acid

(4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic Acid

Cat. No. B1247185
M. Wt: 360.5 g/mol
InChI Key: JKPUWSZSJINVLB-VDOHSOROSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspirin-triggered resolvin D6 is a member of the class of resolvins that is (5E,7Z,10Z,13Z,15E,19Z)-docosahexaenoic acid carrying two hydroxy substituents at positions 4 and 17 (the 4S,17R-stereoisomer). It has a role as an anti-inflammatory agent and a human xenobiotic metabolite. It is a diol, a resolvin, a secondary allylic alcohol and a hydroxy polyunsaturated fatty acid.

Scientific Research Applications

Anti-Inflammatory and Proresolving Actions

Compounds derived from docosahexaenoic acid (DHA), like (4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic Acid, have been identified as potent anti-inflammatory and proresolving mediators. For example, maresins, produced by macrophages from DHA, exhibit strong anti-inflammatory and proresolving activities, similar in potency to resolvin E1 and protectin D1 (Serhan et al., 2009). These findings suggest their potential therapeutic applications in controlling acute inflammation, tissue homeostasis, wound healing, and host defense.

Therapeutic Potential in Pulmonary Fibrosis

Research indicates that compounds like Protectin DX (PDX), generated from omega-3 fatty docosahexaenoic acids, have therapeutic effects on pulmonary fibrosis. A study demonstrated that PDX posttreatment could ameliorate bleomycin-induced pulmonary fibrosis and lung dysfunction in mice, suggesting its potential as a promising therapy for fibrotic lung diseases (Li et al., 2017).

Role in Resolution of Inflammation

DHA-derived mediators, including (4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic Acid, play a significant role in the self-limited resolution of inflammation. They are generated during inflammation resolution and possess anti-inflammatory and proresolving properties. This is evident in human blood following omega-3 fatty acid supplementation, highlighting their physiological relevance in inflammation control (Mas et al., 2012).

Insights into Structural and Biological Functions

Studies on the structural insights and biological functions of similar compounds have provided valuable information. For instance, research on Resolvin D4, a proresolving lipid mediator biosynthesized from DHA, has shed light on its role in regulating biological actions during the resolution of inflammation. This includes its potential in protecting organs from ischemic injury and enhancing the phagocytic function of neutrophils and monocytes (Winkler et al., 2018).

properties

Product Name

(4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic Acid

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

(4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic acid

InChI

InChI=1S/C22H32O4/c1-2-3-12-15-20(23)16-13-10-8-6-4-5-7-9-11-14-17-21(24)18-19-22(25)26/h3-5,8-14,16-17,20-21,23-24H,2,6-7,15,18-19H2,1H3,(H,25,26)/b5-4-,10-8-,11-9-,12-3-,16-13+,17-14+/t20-,21-/m1/s1

InChI Key

JKPUWSZSJINVLB-VDOHSOROSA-N

Isomeric SMILES

CC/C=C\C[C@H](/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](CCC(=O)O)O)O

Canonical SMILES

CCC=CCC(C=CC=CCC=CCC=CC=CC(CCC(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic Acid
Reactant of Route 2
(4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic Acid
Reactant of Route 3
(4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic Acid
Reactant of Route 4
(4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic Acid
Reactant of Route 5
(4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic Acid
Reactant of Route 6
(4S,5E,7Z,10Z,13Z,15E,17R,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.